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Gandotinib at a Glance

The table below summarizes the key characteristics of Gandotinib as identified in the recent literature.

Feature Description

Primary
Target

Janus Kinase 2 (JAK2) [1] [2] [3]

Key
Selectivity

Dose-dependent selectivity for JAK2 V617F mutant over wild-type JAK2 and other

JAK family members [3] [4].

Inhibition
Type

ATP-competitive inhibitor of JAK2 tyrosine kinase [3].

Clinical
Stage

Has undergone Phase 1 and Phase 2 clinical trials for MPNs [1] [2].

Quantitative Selectivity and Binding Data

A comparative profiling of clinical-stage JAK2 inhibitors provides a clear picture of gandotinib's binding

affinity and potency. The following data, derived from fluorescence polarization (FP) binding and Lance

Ultra kinase assays, shows its performance against other JAK family members [5].
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Table 1: Binding Affinity (Kd) and Activity Inhibition (IC50) of JAK Inhibitors (Values in nM) [5]

Inhibitor
JAK1
Kd

JAK2
Kd

JAK3
Kd

TYK2
Kd

JAK1
IC50

JAK2
IC50

JAK3
IC50

TYK2
IC50

Gandotinib 8.2 11 13 16 7.3 6.2 199 92

Fedratinib 258 4.3 85 217 56 10 1812 3714

Pacritinib 318 6.6 41 125 371 14 311 536

Ruxolitinib 19 0.8 27 1.1 5.8 3.2 278 60

This data shows that while gandotinib binds to all JAK family kinases with nanomolar affinity, it has a more

balanced profile compared to other inhibitors. Its JAK2 selectivity is relative rather than absolute, but it

shows a degree of selectivity over JAK3 in both binding and activity assays [5].

Clinical Pharmacokinetics and Efficacy

Phase 1 study data offers insights into the drug's behavior in humans and its preliminary efficacy.

Table 2: Clinical Pharmacokinetics and Response from Phase 1 Study [1]

Parameter Finding

Recommended Phase 2
Dose

120 mg orally, once daily with food (Maximum Tolerated Dose)

Dose-Limiting Toxicities
(DLTs)

Increased blood creatinine and hyperuricemia (at doses >120 mg)

Time to Cmax ~4 hours (after single and multiple doses)

Half-life (Day 1) ~6 hours
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Parameter Finding

Most Common Adverse
Events

Diarrhea (55.3%) and Nausea (42.1%); mostly Grade 1

Efficacy (Myelofibrosis
patients)

29% achieved clinical improvement; 52% had a ≥50% reduction in Total
Symptom Score at 12 weeks

A separate Phase 2 study in patients with JAK2 V617F-mutated MPNs reported high overall response rates:

95% in Polycythemia Vera (PV) and 90.5% in Essential Thrombocythemia (ET) [2].

Mechanism of Action and Selectivity

Gandotinib's action can be visualized through its pathway inhibition. The following diagram illustrates its

primary mechanism and the basis for its mutant selectivity.
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The diagram shows that gandotinib acts as an ATP-competitive inhibitor within the kinase domain of JAK2.

Its key feature is dose-dependent selectivity for the constitutively active JAK2 V617F mutant, which

arises from its unique binding interaction that potentially exploits the altered conformation of the mutant

protein [3] [4].
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Experimental Protocol Context

While the search results do not contain a step-by-step laboratory manual, they reference key experimental

methods used to characterize gandotinib:

Cellular Potency and Selectivity: The TEL-JAK3 cell-based assay was used to demonstrate that

gandotinib has a negligible effect on JAK3 signaling and showed greater selectivity for JAK2 over
JAK1 compared to ruxolitinib [3].

Binding and Thermodynamic Analysis: The fluorescence polarization (FP) binding assay was
one of the primary techniques used to determine the dissociation constant (Kd) for gandotinib's

binding to the kinase domains of JAK family members, providing the nanomolar affinity data shown in
Table 1 [5].

Kinase Activity Profiling: The Lance Ultra kinase assay was used to measure the half-maximal
inhibitory concentration (IC50) for the inhibition of catalytic activity of JAK family members, as

reported in Table 1 [5].

Key Insights for Drug Development Professionals

Relative, Not Absolute Selectivity: Gandotinib is best characterized as having relative JAK2
selectivity. It inhibits all JAK family members but shows a cleaner profile against JAK3 and TYK2
compared to JAK1 [5]. This profile must be weighed against the potential for on-target toxicities from

JAK1 inhibition.
Clinical Limitations and Stem Cell Challenge: A critical finding from preclinical studies is that JAK2

inhibition with gandotinib, while inducing initial apoptosis, may enrich for CD34+ leukemic stem
cells (LSCs) in JAK2 V617F models. This suggests that as a monotherapy, it may not eradicate the

disease-initiating clone, explaining the limited reduction in mutant allele burden observed in clinical
trials [3].

Therapeutic Potential in MPNs: Despite its limitations, gandotinib has demonstrated high
response rates in JAK2 V617F-mutated PV and ET, including in some patients previously treated

with ruxolitinib, indicating its clinical value [2] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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